1-Oxo-2,3-dihydro-1H-indene-4-carboxamide
Description
Historical Context and Significance of the Indanone Scaffold in Chemical Biology
The indanone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This scaffold is present in a variety of natural products and has been extensively utilized in the synthesis of pharmaceuticals. beilstein-journals.org The versatility of the indanone core allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties.
The significance of the indanone scaffold was notably solidified with the development and success of Donepezil, a potent and selective acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. nih.gov The core structure of Donepezil is based on an indanone moiety, highlighting the potential of this scaffold to interact with key biological targets. Beyond neurodegenerative diseases, indanone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. beilstein-journals.org This wide range of activities has made the indanone scaffold a fertile ground for drug discovery and development.
Rationale for Investigation of 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide
The specific academic interest in this compound stems from several key factors. The primary rationale is the established and diverse biological potential of the parent indanone scaffold. The exploration of novel derivatives, such as the 4-carboxamide substituted variant, is a logical progression in the quest for new therapeutic agents.
A significant driver for the investigation of this particular compound is its structural relationship to a key intermediate in the synthesis of the drug Ozanimod. Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis. The synthesis of Ozanimod involves the intermediate (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. ajpamc.comquickcompany.ingoogle.com The carbonitrile group is a direct precursor to the carboxamide group, suggesting that this compound could be a valuable building block or a metabolite in related synthetic pathways.
Furthermore, the carboxamide functional group itself is of great importance in drug design. It is a common feature in many approved drugs and is known to enhance the pharmacokinetic properties of a molecule. acs.org The amide bond is relatively stable and can participate in hydrogen bonding, which is crucial for the interaction of a drug with its biological target. jocpr.com The incorporation of a carboxamide at the 4-position of the indanone ring is therefore a strategic choice to potentially improve the drug-like properties of the molecule.
Scope and Objectives of Academic Research on this compound
Given the promising background of the indanone scaffold and the strategic placement of the carboxamide group, academic research on this compound is likely to encompass a multi-faceted approach. The primary objectives of such research would be to fully characterize the chemical and biological properties of this compound.
The initial scope of research would involve the development of efficient and scalable synthetic routes to produce this compound in high purity. This would be followed by a thorough structural elucidation and characterization using various spectroscopic and analytical techniques.
Subsequently, the main focus of academic investigation would be to screen the compound for a wide range of biological activities. Drawing from the known properties of the indanone scaffold, the primary areas of investigation would likely include:
Anticancer activity: Evaluating the cytotoxic effects of the compound against various cancer cell lines.
Anti-inflammatory properties: Assessing its ability to modulate inflammatory pathways.
Neuroprotective effects: Investigating its potential to protect neuronal cells from damage, particularly in the context of neurodegenerative diseases.
The research would also aim to establish a structure-activity relationship (SAR) for this class of compounds. This would involve the synthesis of a library of related derivatives with modifications at different positions of the indanone ring and the carboxamide group, and a systematic evaluation of their biological activities. The ultimate goal of this academic research is to determine if this compound or its derivatives can serve as a lead compound for the development of new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-oxo-2,3-dihydroindene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINDOJBGHNMLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide and Analogues
Established Synthetic Routes to the 1-Oxo-2,3-dihydro-1H-indene Core
The formation of the bicyclic 1-indanone (B140024) structure can be accomplished through several synthetic pathways, each offering distinct advantages in terms of starting materials, efficiency, and scalability.
Friedel-Crafts Acylation Approaches
Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. The direct cyclization of 3-arylpropionic acids is often preferred from a green chemistry perspective as it produces water as the only byproduct. However, this method can require harsh conditions, including high temperatures and the use of strong acids like polyphosphoric acid (PPA) or superacids.
The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the tethered aromatic ring to form the five-membered ketone ring. The choice of catalyst is crucial and can significantly influence the reaction's efficiency. Metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been shown to be effective catalysts for the dehydrative cyclization of 3-arylpropionic acids, although often at elevated temperatures. Non-conventional energy sources like microwave irradiation have also been employed to facilitate these reactions, sometimes leading to improved yields and shorter reaction times.
A common precursor for the synthesis of the 4-carboxy substituted indanone is 3-(2-carboxyphenyl)propanoic acid or a derivative thereof. The intramolecular Friedel-Crafts reaction of the corresponding acyl chloride, typically prepared using thionyl chloride or oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), is a widely used method.
Table 1: Comparison of Catalysts in Intramolecular Friedel-Crafts Acylation for 1-Indanone Synthesis
| Catalyst | Substrate | Reaction Conditions | Yield | Reference |
| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | High Temperature | Moderate to Good | |
| Terbium(III) triflate (Tb(OTf)₃) | 3-Arylpropionic Acid | 250 °C, o-dichlorobenzene | Good | |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chloride | 0 °C to rt, CH₂Cl₂ | High | |
| Triflic Acid | 3-Arylpropionic Acid | Reflux | Good |
Intramolecular Annulation Reactions
Beyond the classic Friedel-Crafts acylation, other intramolecular annulation strategies have been developed for the synthesis of the 1-indanone core. These methods often involve transition-metal catalysis and can offer alternative pathways with different functional group tolerances.
One notable approach is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. This reaction constructs the indanone ring by incorporating a carbonyl group from carbon monoxide. Another strategy involves the rhodium-catalyzed intramolecular 1,4-addition of boronic acid derivatives, leading to the formation of chiral 3-aryl-1-indanones.
Furthermore, Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones, can be adapted to synthesize indanone derivatives. In this context, a chalcone (B49325) derivative can undergo cyclization in the presence of a strong acid, such as trifluoroacetic acid, to yield a 1-indanone. The regioselectivity of the cyclization is a key consideration in this approach.
Table 2: Examples of Intramolecular Annulation Reactions for 1-Indanone Synthesis
| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |
| Carbonylative Cyclization | Palladium Catalyst, CO | Unsaturated Aryl Iodide | 1-Indanone | |
| Asymmetric 1,4-Addition | Rhodium Catalyst | Pinacolborane Chalcone Derivative | Chiral 3-Aryl-1-indanone | |
| Nazarov Cyclization | Trifluoroacetic Acid | Chalcone | 1-Indanone | |
| Copper-catalyzed Annulation | Copper Catalyst | 2-Ethynylbenzaldehyde | 3-Hydroxy-1-indanone |
Oxidation of Indane Precursors
The oxidation of a pre-existing indane ring system is another viable route to 1-indanones. This approach is particularly useful when the corresponding indane derivative is readily available. A variety of oxidizing agents can be employed for this transformation. One common method involves the use of chromium-based reagents, such as chromium trioxide. Other oxidizing systems that have been utilized include N-hydroxyphthalimide (NHPI) in the presence of a co-catalyst and molecular oxygen.
For the synthesis of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, the corresponding 2,3-dihydro-1H-indene-4-carboxylic acid would be the required starting material. The selective oxidation of the benzylic methylene (B1212753) group at the 1-position is the key transformation.
Claisen-Schmidt Condensation and Michael Addition Strategies
The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, can be strategically employed in a sequence with a Michael addition to construct the 1-indanone framework. This approach typically involves the reaction of a substituted benzaldehyde (B42025) with a ketone containing α-hydrogens in the presence of a base to form a chalcone (an α,β-unsaturated ketone).
Subsequent intramolecular Michael addition of a nucleophile within the chalcone intermediate can lead to the formation of the five-membered ring of the indanone. For instance, a suitably substituted chalcone could be designed to undergo an intramolecular cyclization to afford the desired indanone structure. This strategy offers a modular approach to constructing substituted indanones by varying the initial aldehyde and ketone components.
Carboxamide Formation Strategies from Precursors
Once the 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid core is synthesized, the final step is the formation of the carboxamide. This transformation is a fundamental reaction in organic synthesis and can be achieved through several reliable methods.
Amidation of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid Derivatives
The direct conversion of a carboxylic acid to a carboxamide requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine (in this case, typically ammonia (B1221849) or an ammonia equivalent for a primary carboxamide).
A common and straightforward method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with ammonia to furnish the desired 1-oxo-2,3-dihydro-1H-indene-4-carboxamide.
Alternatively, a wide array of coupling reagents can be employed for the direct amidation of the carboxylic acid, avoiding the isolation of the acyl chloride. These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. Other phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are also highly effective. The choice of coupling reagent and reaction conditions can be tailored based on the specific substrate and desired purity of the final product.
Table 3: Common Reagents for the Amidation of Carboxylic Acids
| Method | Reagent(s) | Key Features |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Forms a highly reactive intermediate; often high yielding. |
| Carbodiimide Coupling | EDC, DCC (with HOBt or DMAP) | Mild conditions; widely used in peptide synthesis. |
| Phosphonium Salt Coupling | BOP, PyBOP | High efficiency; suitable for hindered substrates. |
| Other Coupling Agents | HATU, T3P | Broad applicability and high reactivity. |
Direct Synthesis Approaches
Direct synthesis of the 1-oxo-2,3-dihydro-1H-indene core, the foundational structure of the target compound, is predominantly achieved through intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a substituted 3-phenylpropanoic acid or its corresponding acyl chloride.
A common pathway to obtain the necessary precursor for this compound involves starting from 2-cyanobenzyl bromide. A patented method describes the reaction of 2-cyanobenzyl bromide with a malonic ester derivative, followed by hydrolysis, decarboxylation, and a final Friedel-Crafts acylation to yield 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile. This nitrile is a direct precursor to the target carboxamide.
The conversion of the precursor, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, to the final carboxamide is a standard amidation reaction. This transformation can be achieved using various coupling agents. Common reagents for this type of transformation include thionyl chloride to form the acyl chloride followed by reaction with ammonia, or peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt).
A representative direct amidation protocol is outlined in the following table:
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1 | 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, Ammonia | EDC, HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature | This compound |
Chemo- and Regioselective Synthetic Considerations
The chemo- and regioselectivity are critical in the synthesis of this compound, particularly during the intramolecular Friedel-Crafts cyclization. The position of the carboxamide group at the 4-position of the indanone ring is dictated by the substitution pattern of the starting aromatic precursor.
For instance, the synthesis starting from 3-(2-cyanophenyl)propanoic acid ensures the formation of the 4-cyano-1-indanone upon cyclization. The regiochemistry is controlled by the ortho-position of the propanoic acid side chain relative to the cyano group on the benzene (B151609) ring. Alternative substitution patterns on the starting phenylpropanoic acid would lead to different regioisomers of the resulting indanone.
Furthermore, the choice of Lewis acid catalyst in the Friedel-Crafts reaction can influence the outcome, especially in the presence of other functional groups. Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to side reactions if other sensitive functional groups are present. Milder Lewis acids or polyphosphoric acid (PPA) can offer better selectivity in such cases. The reaction conditions must be carefully controlled to prevent unwanted side reactions and ensure the desired regioselectivity.
Green Chemistry Approaches in this compound Synthesis
Recent research has focused on developing more environmentally benign methods for the synthesis of 1-indanones, which are applicable to the production of this compound. These approaches aim to reduce the use of hazardous reagents and solvents. researchgate.net
One notable green chemistry approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly shorten reaction times and improve yields in the intramolecular Friedel-Crafts acylation step. beilstein-journals.org The use of solid acid catalysts or ionic liquids as recyclable reaction media in these cyclizations is also a key area of green chemistry research. For example, metal triflates in triflate-anion containing ionic liquids have been used as a recyclable catalytic system for this transformation. beilstein-journals.org
The following table summarizes some green chemistry approaches applicable to the synthesis of the 1-indanone core:
| Approach | Catalyst/Solvent System | Advantages |
| Microwave-Assisted Synthesis | Metal Triflates in Ionic Liquids | Reduced reaction times, high yields, catalyst and solvent recyclability. beilstein-journals.org |
| Solid Acid Catalysts | Zeolites, Montmorillonite Clay | Ease of separation, reusability, reduced corrosive waste. |
| Greener Solvents | Methanesulfonic acid | Avoids the use of halogenated solvents and metal catalysts. acs.org |
Yield Optimization and Scalability Studies
Optimizing the yield and ensuring the scalability of the synthesis of this compound are crucial for its industrial application. Studies on analogous 1-indanone syntheses provide insights into key parameters for optimization.
For the amidation step, the choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. High-yielding amidation reactions are often achieved using modern coupling agents that minimize side product formation. The scalability of these reactions is a key consideration, with factors such as cost of reagents, ease of purification, and safety being paramount.
The following table presents a summary of factors influencing yield and scalability:
| Synthetic Step | Key Parameters for Optimization | Scalability Considerations |
| Friedel-Crafts Acylation | Catalyst loading, temperature, reaction time, solvent choice. | Cost of catalyst, reactor compatibility, thermal management. |
| Amidation | Coupling agent, base, solvent, temperature, purification method. | Cost of reagents, atom economy, waste management, ease of product isolation. |
Chemical Reactivity and Derivatization Strategies for 1 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide
Reactions at the Carbonyl Group
The carbonyl group at the 1-position of the indene (B144670) ring is a primary site for nucleophilic attack and reduction reactions.
The ketone functionality of 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial to avoid the simultaneous reduction of the carboxamide group.
Sodium Borohydride (B1222165) (NaBH₄) : This is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. umn.edupressbooks.pubchadsprep.com It is particularly suitable for this transformation as it does not typically reduce less reactive carbonyl groups such as those in amides and esters under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com The reaction of this compound with sodium borohydride, typically in an alcoholic solvent like methanol (B129727) or ethanol, would yield 1-Hydroxy-2,3-dihydro-1H-indene-4-carboxamide. chemguide.co.uk The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pressbooks.pub
Lithium Aluminum Hydride (LiAlH₄) : This is a much stronger and less selective reducing agent than sodium borohydride. byjus.commasterorganicchemistry.comyoutube.com It will readily reduce both the ketone and the carboxamide. byjus.com Treatment of this compound with LiAlH₄ would result in the reduction of the ketone to a secondary alcohol and the carboxamide to a primary amine, yielding 4-(aminomethyl)-2,3-dihydro-1H-inden-1-ol. masterorganicchemistry.comjove.com Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com
| Reagent | Starting Material | Product(s) | Notes |
| Sodium Borohydride (NaBH₄) | This compound | 1-Hydroxy-2,3-dihydro-1H-indene-4-carboxamide | Selective reduction of the ketone. masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | This compound | 4-(aminomethyl)-2,3-dihydro-1H-inden-1-ol | Reduction of both the ketone and the carboxamide. byjus.com |
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reactions : Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. byjus.comwikipedia.orgyoutube.comorganic-chemistry.org The reaction of this compound with a Grignard reagent would result in the formation of a 1-alkyl-1-hydroxy-2,3-dihydro-1H-indene-4-carboxamide. The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. wikipedia.orgchemistrysteps.com
Wittig Reaction : The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgwikipedia.org It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), such as triphenylphosphonium ylide. wikipedia.orgmasterorganicchemistry.com This reaction would convert the carbonyl group of this compound into a methylene (B1212753) group or a substituted vinyl group, yielding 1-methylene-2,3-dihydro-1H-indene-4-carboxamide or its derivatives. The reaction proceeds through a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring that collapses to give the alkene and triphenylphosphine (B44618) oxide. study.comchemistrysteps.com
| Reagent Type | Starting Material | Product Type |
| Grignard Reagent (e.g., CH₃MgBr) | This compound | 1-methyl-1-hydroxy-2,3-dihydro-1H-indene-4-carboxamide |
| Wittig Reagent (e.g., Ph₃P=CH₂) | This compound | 1-methylene-2,3-dihydro-1H-indene-4-carboxamide |
Reactions Involving the Carboxamide Moiety
The carboxamide group is generally less reactive than the ketone. However, under specific conditions, it can undergo hydrolysis, nucleophilic substitution, and other transformations.
Amides can be hydrolyzed to carboxylic acids under either acidic or basic conditions, although these reactions are typically slower than for other carboxylic acid derivatives and often require heating. byjus.comlibretexts.orgmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and heat, the carboxamide can be hydrolyzed. youtube.com The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.comyoutube.com The final products are 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid and an ammonium (B1175870) salt. byjus.comyoutube.com
Base-Catalyzed (or Promoted) Hydrolysis : Heating the amide with a strong base like sodium hydroxide (B78521) (NaOH) will also lead to hydrolysis. byjus.comlibretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. youtube.comchemistrysteps.com Subsequent elimination of the amide anion (⁻NH₂) is followed by an acid-base reaction to yield the carboxylate salt (sodium 1-oxo-2,3-dihydro-1H-indene-4-carboxylate) and ammonia (B1221849). libretexts.orgchemistrysteps.com Acidification of the carboxylate salt is necessary to obtain the free carboxylic acid.
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction is carried out with bromine or chlorine in the presence of a strong base like sodium hydroxide. youtube.comchemistrylearner.com When applied to this compound, the Hofmann rearrangement would produce 4-amino-2,3-dihydro-1H-inden-1-one. The mechanism involves the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate. wikipedia.org This intermediate is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide. chemistrysteps.comjove.com
N-Alkylation : The synthesis of N-substituted (secondary) amides from primary amides can be achieved through N-alkylation. researchgate.netrsc.org This typically involves treating the primary amide with a base to form an amidate anion, which then acts as a nucleophile to attack an alkyl halide. This would convert this compound into an N-alkyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide.
Dehydration to Nitriles : Primary amides can be dehydrated to form nitriles using strong dehydrating agents. researchgate.netrsc.org Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemistrysteps.comcommonorganicchemistry.com This reaction would convert the carboxamide group of this compound into a nitrile (cyano) group, yielding 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile.
| Transformation | Reagent(s) | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkyl-1-oxo-2,3-dihydro-1H-indene-4-carboxamide |
| Dehydration | POCl₃ or SOCl₂ or P₂O₅ | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile |
Reactions at the Indene Ring System
The reactivity of the indene ring system in this compound is significantly influenced by the electronic properties of its substituents. The presence of the carbonyl group at the 1-position and the carboxamide group at the 4-position, both of which are electron-withdrawing, deactivates the aromatic ring, making it less susceptible to electrophilic attack and more resistant to oxidation.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) reactions on the benzene (B151609) ring of this compound are expected to be challenging due to the deactivating nature of the carbonyl and carboxamide substituents. These groups decrease the electron density of the aromatic ring, rendering it less nucleophilic.
The directing effects of the substituents are crucial in determining the regioselectivity of any potential substitution. The carbonyl group of the indanone system is a meta-director. Similarly, the carboxamide group at the 4-position is also a meta-directing group. Therefore, incoming electrophiles would be directed to the positions that are meta to both substituents. In the case of this compound, the positions meta to the carboxamide group are positions 5 and 7. Both of these positions are also meta to the deactivating influence of the carbonyl group, which is relayed through the fused ring system. Consequently, electrophilic substitution, if it occurs, is predicted to yield a mixture of 5- and 7-substituted products.
Common electrophilic aromatic substitution reactions include nitration and halogenation. Due to the deactivated nature of the ring, harsh reaction conditions, such as the use of strong acids and high temperatures, would likely be required. This, in turn, increases the risk of side reactions and decomposition.
Below is a table illustrating the predicted outcomes for selected electrophilic aromatic substitution reactions based on the principles of substituent effects on analogous deactivated aromatic systems.
| Reaction | Reagents | Predicted Major Products | Notes |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1-oxo-2,3-dihydro-1H-indene-4-carboxamide and 7-Nitro-1-oxo-2,3-dihydro-1H-indene-4-carboxamide | Requires forcing conditions due to the deactivated ring. |
| Bromination | Br₂, FeBr₃ | 5-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxamide and 7-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxamide | A Lewis acid catalyst is necessary to polarize the bromine molecule. |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-1-oxo-2,3-dihydro-1H-indene-4-carboxamide and 7-Chloro-1-oxo-2,3-dihydro-1H-indene-4-carboxamide | Similar to bromination, a strong Lewis acid is required. |
Oxidation Reactions
The aromatic ring of this compound is generally resistant to oxidation due to the presence of the electron-withdrawing carbonyl and carboxamide groups. Strong oxidizing agents and harsh conditions are typically required to oxidize such deactivated aromatic systems, often leading to degradation of the molecule rather than selective transformation.
However, the benzylic position of the indene ring system (the CH₂ group at position 2) is potentially susceptible to oxidation to a carbonyl group, which would lead to the formation of an indan-1,2-dione derivative. This type of oxidation typically requires specific oxidizing agents that target benzylic C-H bonds.
Furthermore, under very forcing conditions, the aromatic ring could undergo oxidative degradation. For instance, treatment with hot, concentrated potassium permanganate (B83412) or chromic acid could lead to the cleavage of the aromatic ring, ultimately yielding phthalic acid derivatives.
The following table summarizes potential oxidation reactions, though it should be noted that these are general transformations and their applicability to this compound would require experimental verification.
| Reaction Type | Reagents | Potential Product(s) | Notes |
| Benzylic Oxidation | e.g., SeO₂, CrO₃ | 1,2-Dioxo-2,3-dihydro-1H-indene-4-carboxamide | This reaction is speculative and would depend on the relative reactivity of the benzylic protons. |
| Aromatic Ring Cleavage | e.g., Hot, conc. KMnO₄; H₂CrO₄ | Phthalic acid derivatives | Requires harsh conditions and leads to the destruction of the indene ring system. |
Note: The reactions presented are based on the general reactivity of indanone and deactivated aromatic systems. Specific experimental outcomes for this compound may vary.
Stereoselective Synthesis and Chiral Resolution of Related Indene Derivatives
While this compound itself is an achiral molecule, the indene scaffold is a common feature in many chiral compounds of medicinal and chemical interest. Stereoselective synthesis and chiral resolution are therefore highly relevant for the preparation of enantiomerically pure indene derivatives. This section will discuss strategies applicable to the synthesis of chiral derivatives of the title compound, for instance, those bearing a substituent at the 2- or 3-position of the five-membered ring.
Stereoselective Synthesis
The asymmetric synthesis of substituted 1-indanone (B140024) derivatives has been an area of active research. organic-chemistry.org Catalytic asymmetric methods are particularly attractive as they can provide enantiomerically enriched products from prochiral starting materials. Some notable approaches include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of a corresponding indene precursor with a chiral catalyst can establish a stereocenter. For example, an appropriately substituted 1H-indene-4-carboxamide could be hydrogenated to a chiral 2,3-dihydro-1H-indene derivative.
Chiral Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated indanone precursor in the presence of a chiral catalyst can set a stereocenter.
Asymmetric Aldol (B89426) and Mannich Reactions: Functionalization at the 2-position of the indanone ring via asymmetric aldol or Mannich reactions can introduce a new stereocenter with high enantioselectivity.
The following table provides examples of stereoselective synthetic strategies that could be adapted for the preparation of chiral derivatives of this compound.
| Reaction Type | Substrate Type | Chiral Catalyst/Reagent | Product Type |
| Asymmetric Hydrogenation | Substituted 1H-indene | Chiral Rhodium or Ruthenium complexes | Chiral substituted 2,3-dihydro-1H-indene |
| Asymmetric Michael Addition | α,β-Unsaturated indanone | Chiral organocatalysts or metal complexes | Chiral 3-substituted 1-indanone |
| Asymmetric Aldol Reaction | 1-Indanone enolate | Chiral proline derivatives | Chiral 2-(hydroxyalkyl)-1-indanone |
Note: These are general strategies, and their application to the synthesis of specific chiral derivatives of this compound would require dedicated synthetic development.
Chiral Resolution
For cases where a racemic mixture of a chiral indene derivative is obtained, chiral resolution can be employed to separate the enantiomers. wikipedia.orglibretexts.org The most common method involves the formation of diastereomeric salts, which can then be separated by physical methods such as fractional crystallization.
For a chiral derivative of this compound that is, for example, a carboxylic acid (if the carboxamide were hydrolyzed), resolution could be achieved by reaction with a chiral amine to form diastereomeric salts. Conversely, if a chiral amine derivative were synthesized, a chiral acid could be used as the resolving agent.
Another powerful technique for both analytical and preparative scale separation of enantiomers is chiral chromatography. nii.ac.jp Chiral stationary phases (CSPs) can interact differently with the two enantiomers, leading to their separation.
| Resolution Method | Principle | Application Example |
| Diastereomeric Salt Formation | Reaction of a racemic acid or base with a chiral resolving agent to form diastereomers with different physical properties. | Resolution of a racemic indanone-4-carboxylic acid with a chiral amine like (+)-brucine or (R)-1-phenylethylamine. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of a chiral indanone derivative on a column packed with a chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives). |
Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the specific compound This compound (CAS No. 1391035-39-4) is not publicly available at this time. While data exists for structurally related compounds, such as isomers and analogues, this information is not suitable for the specific analysis requested.
The required data, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR (HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry for this compound, could not be located in accessible scientific databases, patents, or research articles.
Therefore, it is not possible to generate the detailed and scientifically accurate article as per the provided outline. The creation of data tables and a thorough discussion of the spectroscopic and structural characterization as requested is contingent on the availability of this primary experimental data.
Information was found for related molecules, including:
1-Oxo-2,3-dihydro-1H-indene-2-carboxamide derivatives: Detailed NMR and HRMS data are available for this regioisomer, where the carboxamide group is at the 2-position of the indene ring system.
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: The corresponding carboxylic acid has been synthesized, but its detailed spectral data is not readily published.
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: The nitrile analogue is documented, but its comprehensive spectroscopic analysis is not available.
Without the specific spectral data for the target compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic and Structural Characterization of 1 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide is expected to exhibit characteristic absorption bands corresponding to its key structural features: a ketone, an amide, an aromatic ring, and aliphatic C-H bonds.
The primary amide group would be identified by a pair of N-H stretching vibrations, typically appearing in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be observed around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) typically appears in the 1650-1550 cm⁻¹ region.
The ketonic carbonyl (C=O) group within the five-membered ring is anticipated to show a strong absorption band at a higher wavenumber than a typical acyclic ketone, likely in the range of 1720-1700 cm⁻¹, due to ring strain.
The aromatic ring should give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Finally, the aliphatic C-H stretching vibrations of the dihydroindene moiety would be expected just below 3000 cm⁻¹.
Hypothetical IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3180 | Medium | N-H stretch (Amide) |
| ~3050 | Weak-Medium | Aromatic C-H stretch |
| ~2950, ~2870 | Weak | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Ketone) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1620 | Medium | N-H bend (Amide II) |
| ~1590, ~1480 | Medium-Weak | Aromatic C=C stretch |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell dimensions. While specific crystallographic data for this compound is not available, a hypothetical analysis would reveal the planarity of the indene (B144670) ring system and the orientation of the carboxamide group.
For related indenone structures, crystallographic analyses have confirmed the near-planar nature of the fused ring system. The bond lengths would be expected to conform to standard values for sp² and sp³ hybridized carbon atoms, as well as for C=O, C-N, and aromatic C-C bonds. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amide N-H and C=O groups of adjacent molecules.
Hypothetical X-ray Crystallography Data Table for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
Elemental Analysis
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₀H₉NO₂, the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. Experimental values obtained from combustion analysis of a pure sample should closely match these theoretical values, typically within a ±0.4% margin, to confirm the empirical formula.
Theoretical Elemental Composition of C₁₀H₉NO₂
| Element | Theoretical Percentage (%) |
| Carbon (C) | 68.56 |
| Hydrogen (H) | 5.18 |
| Nitrogen (N) | 7.99 |
| Oxygen (O) | 18.27 |
An experimental analysis of a synthesized sample of this compound would be expected to yield results in close agreement with these calculated values, thereby verifying its elemental composition.
Computational and Theoretical Studies of 1 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound. For derivatives of 2,3-dihydro-1H-indene, these studies offer significant insights into their behavior. researchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. researchgate.net For compounds related to 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net
Studies on the related molecule, 1H-indene-1,3(2H)-dione, have utilized DFT to determine its equilibrium geometry and have found that the molecular skeleton is non-planar. researchgate.net Similar calculations for this compound would reveal the precise three-dimensional arrangement of its atoms. The carboxamide group attached to the indene (B144670) core introduces specific electronic effects and potential for hydrogen bonding, which would be accurately modeled by DFT. These calculations provide a foundational understanding of the molecule's static state and electronic distribution.
Table 1: Predicted Geometric Parameters for Indene Derivatives from DFT Calculations Note: This table is illustrative of typical parameters obtained for related structures, as specific data for this compound is not publicly available.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.22 Å | Length of the carbonyl bond in the indanone ring. |
| C-N Bond Length | ~1.35 Å | Length of the amide C-N bond. |
| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å | Bond lengths within the benzene (B151609) ring portion. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net
Table 2: Frontier Orbital Energies and Related Quantum Chemical Parameters Note: This table presents typical parameters derived from HOMO-LUMO analysis for analogous compounds.
| Parameter | Symbol | Definition | Typical Value Range (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 eV |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 eV |
| Ionization Potential | I | -EHOMO | 5.0 to 6.0 eV |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map displays regions of varying electrostatic potential on the electron density surface.
In an MESP analysis of this compound, specific regions can be identified:
Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Such regions would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the carboxamide group.
Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amide group and the aromatic ring.
Green Regions: These denote areas of neutral or near-zero potential.
This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for the molecule's interaction with biological targets. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and stability of a compound. For a molecule like this compound, MD simulations can reveal how the carboxamide side chain rotates and interacts with the fused ring system in a dynamic environment, such as in solution.
In studies of similar spirocyclic indene compounds interacting with DNA, MD simulations performed for up to 100 nanoseconds were used to analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov Such analyses would demonstrate the stability of the compound's structure and identify which parts of the molecule are most flexible. This information is essential for understanding how the molecule might adapt its shape upon binding to a biological receptor. nih.govresearchgate.net
Ligand-Protein Docking Studies for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
Docking studies involving carboxamide-containing compounds have shown that the amide group is often crucial for forming key hydrogen bond interactions with amino acid residues in the protein's active site. nih.gov For this compound, docking studies would involve placing the molecule into the binding pocket of a specific protein target. The results would be evaluated based on a scoring function, which estimates the binding free energy. These studies can identify key interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net
Table 3: Illustrative Results from a Hypothetical Ligand-Protein Docking Study
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (kcal/mol). A more negative value indicates stronger binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the protein active site that form significant bonds with the ligand. | Hydrogen bonds with ASP-120, TYR-150; Pi-pi stacking with PHE-200. |
| Predicted Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. | 150 nM |
Prediction of Spectroscopic Parameters
Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions are valuable for structural elucidation.
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Studies on 2,3-dihydro-1H-indene have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule. nih.gov
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals.
These computational predictions serve as a powerful complement to experimental spectroscopy, aiding in the confirmation of the molecular structure and providing a deeper understanding of its electronic properties.
Structure Activity Relationships Sar of 1 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide and Analogues
Impact of Substituent Modifications on Biological Activity
The biological profile of 1-oxo-2,3-dihydro-1H-indene-4-carboxamide can be finely tuned by altering the substituents on its core structure. These modifications can impact the molecule's size, shape, electronics, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets.
Positional Isomerism of the Carboxamide Moiety
The precise placement of the carboxamide group on the indanone ring is a critical determinant of biological activity. While direct studies on the positional isomers of this compound are not extensively documented in publicly available research, valuable insights can be drawn from analogous heterocyclic systems. For instance, studies on N-thienylcarboxamides have demonstrated that positional isomerism significantly impacts fungicidal activity. In these analogs, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited comparable and high activity to their corresponding N-phenylcarboxamide counterparts. However, the N-(3-substituted-2-thienyl)carboxamide isomers showed markedly lower activity nih.gov. This suggests that the spatial relationship between the carboxamide group and the rest of the molecule is crucial for optimal interaction with the biological target. It is plausible that similar positional constraints exist for the this compound scaffold, where the 4-position provides a specific orientation of the carboxamide that is favorable for activity, and other positional isomers may not align as effectively with the target's binding site.
Substitutions on the Indanone Ring System
Modifications to the aromatic and aliphatic portions of the indanone ring system offer another avenue to modulate biological activity. The introduction of various substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.
Research on a broad range of indanone derivatives has highlighted the significance of substitutions on the ring system for various biological activities, including antimicrobial and anticancer effects. For example, the introduction of electron-withdrawing groups or hydroxyl groups on the indanone skeleton has been shown to be beneficial for the antimicrobial activity of certain derivatives. nih.govresearchgate.neteurekaselect.com In the context of anticancer activity, substitutions on the benzylidene moiety of 2-benzylidene-1-indanones have resulted in potent cytotoxicity against several human cancer cell lines. beilstein-journals.org
Furthermore, in a series of dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors, substitutions on the indene (B144670) ring were found to be critical for antiproliferative activity. Specifically, a 4,5,6-trimethoxy substitution pattern on the 2,3-dihydro-1H-indene core was important for potent activity. Altering this to a dimethoxy or a 4-hydroxy-3-methoxy pattern led to a significant decrease in antiproliferative effects, underscoring the importance of the substitution pattern on the indanone ring for biological activity.
Table 1: Impact of Indanone Ring Substitutions on Antiproliferative Activity
| Compound | Ring Substitution | Antiproliferative Activity (K562 cell lines) |
| 12d | 4,5,6-trimethoxy | High |
| 15a | dimethoxy | ~7-fold decrease vs. 12d |
| 15b | 4-hydroxy-3-methoxyphenyl | ~15-fold decrease vs. 12d |
Data adapted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
These findings collectively suggest that the type and position of substituents on the indanone ring system are key factors in determining the biological activity of this compound analogs.
Modifications to the Carboxamide Nitrogen Atom
In a study of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which share a similar structural motif, modifications at the carboxamide nitrogen were explored. Compounds bearing a furan-2-yl-methylamide or a benzylamide group at this position exhibited more potent cytotoxicity in triple-negative breast cancer cells compared to analogs with aliphatic groups. nih.gov This highlights the preference for aromatic or heteroaromatic substituents on the carboxamide nitrogen for this particular biological activity.
Further investigation into (S)-2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs revealed that substituents on the N-benzyl group could fine-tune activity and selectivity. For instance, analogs with a 4-cyano or 4-trifluoromethoxy substituent on the N-benzyl group displayed the best activity and tumor selectivity against the MDA-MB-468 cell line. nih.gov
Table 2: Effect of Carboxamide Nitrogen Substituents on Cytotoxicity (MDA-MB-468 cells)
| Compound | N-Substituent | GI50 (µM) |
| Analog with 4-CN-benzyl | 4-cyanobenzyl | 2.94 |
| Analog with 4-OCF3-benzyl | 4-trifluoromethoxybenzyl | 2.96 |
| Reference Compound 1 | furfuryl | 5.2 |
Data adapted from a study on tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs.
These examples from related heterocyclic systems strongly suggest that the nature of the substituent on the carboxamide nitrogen of this compound is a critical factor in determining its biological profile.
Stereochemical Influence on Activity
For instance, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity. This stereoselectivity was attributed to a potential stereoselective uptake mechanism. nih.govresearchgate.net This demonstrates that even for structurally related compounds, the three-dimensional arrangement of atoms can be the deciding factor for biological efficacy.
Given that the 2- and 3-positions of the 2,3-dihydro-1H-indene ring can be chiral centers depending on substitution, it is highly probable that the enantiomers of substituted this compound analogs would exhibit different biological activities. The synthesis and evaluation of individual enantiomers would be a crucial step in the development of any drug candidate based on this scaffold to identify the more potent and potentially less toxic stereoisomer.
Pharmacophore Modeling and Rational Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a template for the design of new, potent, and selective ligands. dovepress.com
For the this compound scaffold, a pharmacophore model would likely include key features such as:
A hydrogen bond acceptor: The carbonyl oxygen of the indanone ring.
A hydrogen bond donor/acceptor: The carboxamide moiety, which can participate in hydrogen bonding interactions.
An aromatic ring: The benzene (B151609) ring of the indanone system, which can engage in hydrophobic or pi-stacking interactions.
Hydrophobic features: The aliphatic portion of the indene ring.
The development of a pharmacophore model for a specific target would involve aligning a set of active compounds and identifying the common chemical features responsible for their activity. Such a model was successfully developed for indeno[1,2-b]indole-type inhibitors of human protein kinase CK2, leading to the identification of a new active compound from a database search. nih.govnih.gov This highlights the utility of pharmacophore modeling in identifying novel scaffolds.
By understanding the key pharmacophoric features of this compound and its analogs, medicinal chemists can rationally design new molecules with optimized interactions with the target, potentially leading to enhanced potency and selectivity.
Comparative SAR with Carbothioamide Analogues
The replacement of an oxygen atom with a sulfur atom in a functional group, a strategy known as bioisosterism, can lead to significant changes in the physicochemical and biological properties of a molecule. Comparing the SAR of a carboxamide with its corresponding carbothioamide (thioamide) can provide valuable insights into the electronic and steric requirements for biological activity.
While a direct comparative SAR study between this compound and its carbothioamide analog is not available in the reviewed literature, the distinct properties of the carbothioamide group suggest that such a modification would likely have a profound impact on activity. The sulfur atom is larger, less electronegative, and a better hydrogen bond acceptor than the oxygen atom. These differences can alter the molecule's binding mode and affinity for its target.
Studies on other classes of compounds have shown that the conversion of a carboxamide to a carbothioamide can lead to a range of outcomes, from decreased to increased or even altered biological activity. Therefore, the synthesis and biological evaluation of 1-oxo-2,3-dihydro-1H-indene-4-carbothioamide would be a logical step in exploring the SAR of this scaffold. A direct comparison of its activity with the parent carboxamide would clarify the importance of the carbonyl oxygen for the observed biological effects and could potentially lead to the discovery of analogs with a different or improved pharmacological profile.
SAR in Enzyme Inhibition (e.g., Cholinesterases, Carbonic Anhydrase, Discoidin Domain Receptor 1)
The 1-oxo-2,3-dihydro-1H-indene core, often referred to as an indanone ring, serves as a versatile scaffold in medicinal chemistry for the development of various enzyme inhibitors. The structure-activity relationship (SAR) of this class of compounds has been explored against several enzyme targets, including cholinesterases, carbonic anhydrases, and Discoidin Domain Receptor 1 (DDR1). Modifications to the indanone ring, the position and nature of substituents, and the groups attached to the carboxamide moiety significantly influence the potency and selectivity of these inhibitors.
Cholinesterase Inhibition
Analogues of 1-oxo-2,3-dihydro-1H-indene have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. The well-known Alzheimer's drug, Donepezil, is based on a 1-oxoindan core, highlighting the scaffold's importance.
SAR studies reveal several key insights:
Indanone Moiety: The indanone moiety itself is a crucial component. Research on rigid analogues of other AChE inhibitors showed that replacing moieties like 2-isoindoline with an indanone group can be done without a significant loss of potency nih.gov.
Substituents on the Indanone Ring: The presence of methoxy (B1213986) groups on the indanone ring, specifically at the 5- and 6-positions, is highly favorable for AChE inhibition. The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was found to be one of the most potent inhibitors, with an IC50 value of 5.7 nM for AChE nih.gov.
Linker and Amine Group: The nature of the linker and the terminal amine group attached to the indanone core significantly impacts activity. For a series of indanone derivatives with aminopropoxy benzylidene moieties, the order of enzyme inhibition potency based on the substituted amine group was found to be dimethyl amine > piperidine (B6355638) > morpholine (B109124) nih.gov. Another study on 2,3-dihydro-1H-inden-1-ones found that a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring resulted in potent AChE inhibition (IC50 = 0.28 μM) nih.gov.
Saturation of Linker: Compounds containing a C=C double bond in the linker (benzylidene) are generally more potent AChE inhibitors than their counterparts with saturated linkers (benzyl) nih.gov.
Table 1: SAR of Indanone Analogues as Cholinesterase Inhibitors
| Compound/Analogue Class | Modification | Effect on Activity | Reference |
|---|---|---|---|
| 1-benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine | Addition of 5,6-dimethoxy groups to indanone ring | Significant increase in AChE inhibition potency | nih.gov |
| Indanone-aminopropoxy benzylidenes | Amine group variation | Potency order: dimethyl amine > piperidine > morpholine | nih.gov |
| Indanone-aminopropoxy derivatives | Linker saturation (benzyl vs. benzylidene) | Unsaturated (C=C) linker increases AChE inhibition | nih.gov |
| 6-substituted 2,3-dihydro-1H-inden-1-ones | 2-(piperidin-1-yl)ethoxy group at 6-position | Potent AChE inhibition (IC50 = 0.28 μM) | nih.gov |
Carbonic Anhydrase Inhibition
While direct studies on this compound as a carbonic anhydrase (CA) inhibitor are limited, SAR can be inferred from related structures incorporating the indene scaffold or bioisosteric replacements. The primary pharmacophore for CA inhibition is typically an aromatic or heteroaromatic sulfonamide group.
Studies on related heterocyclic sulfonamides provide insights:
Fused Ring Systems: The presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene group fused to a pyrazole (B372694) ring was found to be favorable for inhibitory activity against the hCA II isoform. This suggests that the indene moiety can be a beneficial structural element when incorporated into a larger CA inhibitor scaffold.
Substituent Effects: In a series of 1,2,4-oxadiazole-containing sulfonamides, the introduction of a methoxy substituent on the phenylene linker was detrimental to the inhibitory potency against several CA isoforms. This indicates a high sensitivity to the electronic and steric properties of substituents on linkers connecting the core to the sulfonamide group.
Isoform Selectivity: Novel 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides, which share a cyclic ketone feature with the indanone scaffold, have shown excellent inhibitory efficacy against cancer-related isoforms hCA IX (KIs = 5.2–11.0 nM) and hCA XII (KIs = 8.7–45.2 nM). This demonstrates that cyclic structures appended to a sulfonamide can achieve potent and selective inhibition.
Table 2: SAR of Analogues as Carbonic Anhydrase Inhibitors
| Analogue Class | Structural Feature | Effect on Activity | Reference |
|---|---|---|---|
| Pyrazole-fused sulfonamides | 5,6-dimethoxy-2,3-dihydro-1H-indene fusion | Favorable for hCA II inhibition | |
| 1,2,4-oxadiazole benzenesulfonamides | Methoxy group on phenylene linker | Detrimental to potency against hCA II and hCA XII | |
| 1,4-dihydro-4-oxo-3-pyridinesulfonamides | N-substitutions on pyridone ring | Yielded potent inhibitors of cancer-related hCA IX and hCA XII |
Discoidin Domain Receptor 1 (DDR1) Inhibition
The 2,3-dihydro-1H-indene scaffold is a key component in a class of potent and selective DDR1 inhibitors. Extensive SAR studies have been conducted on 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, which are close structural analogues of the target compound.
Key SAR findings for this class include:
Core Scaffold: The 2-amino-2,3-dihydro-1H-indene-5-carboxamide core is essential for activity.
Amide Substituent: The group attached to the C5-carboxamide is critical. A 4-(pyridin-4-yl)-1H-pyrazol-1-yl moiety was identified as a highly effective substituent.
Amino Group Substituent: Modifications to the C2-amino group significantly modulate potency. Replacing the amino group with a hydroxyl group led to a substantial decrease in DDR1 potency.
Indene Ring Substitutions: Adding substituents to the indene ring itself has a variable impact. For instance, introducing a methyl group at the C2 position alongside the amino group resulted in a significant drop in potency.
One of the most potent compounds from these studies, 7f , features the 2-amino-2,3-dihydro-1H-indene-5-carboxamide core with a specific pyrazole-pyridine moiety attached to the carboxamide. This compound exhibited a high binding affinity for DDR1 (Kd = 5.9 nM) and potent kinase inhibition (IC50 = 14.9 nM).
Table 3: SAR of 2,3-Dihydro-1H-indene Analogues as DDR1 Inhibitors
| Analogue Class | Modification | Effect on DDR1 Inhibition | Reference |
|---|---|---|---|
| 2-amino-2,3-dihydro-1H-indene-5-carboxamides | Replacement of C2-amino with C2-hydroxyl | ~43-fold decrease in potency | |
| 2-amino-2,3-dihydro-1H-indene-5-carboxamides | Addition of C2-methyl group | ~200-fold decrease in potency | |
| 2-amino-2,3-dihydro-1H-indene-5-carboxamides | Amide attached to 4-(pyridin-4-yl)-1H-pyrazol-1-yl | Potent inhibition (IC50 = 14.9 nM for compound 7f) |
Biological and Biomedical Research on 1 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide
In Vitro Biological Activity Profiling
The in vitro evaluation of compounds is a critical first step in drug discovery, providing insights into their potential efficacy and mechanism of action at a cellular and molecular level. For derivatives and analogs of the 1-oxo-2,3-dihydro-1H-indene-4-carboxamide scaffold, these studies have spanned cytotoxicity, enzyme inhibition, antimicrobial effects, and receptor binding affinity.
While direct cytotoxic data for this compound on the MCF-7 and MDA-MB-468 breast cancer cell lines are not extensively detailed in the available literature, these cell lines are standard models for evaluating the anticancer potential of new chemical entities. The MDA-MB-468 cell line is characterized as a triple-negative breast cancer line, lacking estrogen receptor (ER), progesterone (B1679170) receptor (PR), and Her2-neu expression taylorandfrancis.com.
Studies on various other compounds illustrate the methodologies used. For instance, the cytotoxic effects of certain cyclomyrsinol diterpenes have been evaluated against both MCF-7 and MDA-MB-468 cells using standard MTT assays researchgate.netresearchgate.net. Similarly, the cytotoxic potential of a palindromic peptide, LfcinB (21–25)Pal, was found to be significant against the MDA-MB-468 cell line in a concentration-dependent manner nih.gov. In other research, the combination of Smac mimetic compounds with TNF-related apoptosis-inducing ligand (TRAIL) has been shown to induce apoptosis in MDA-MB-468 cells, but not in MCF-7 cells, highlighting the differential sensitivities of these cell lines nih.gov. These examples underscore the importance of these cell lines in screening for potential anticancer agents.
Table 1: Examples of Cytotoxic Activity of Various Compounds on Breast Cancer Cell Lines This table presents data for compounds that are not direct analogs of this compound to illustrate typical findings from cellular cytotoxicity assays.
| Compound Class | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Cyclomyrsinol Diterpenes | MDA-MB-468 | IC₅₀ | 24.53 µM | researchgate.net |
| Cyclomyrsinol Diterpenes | MCF-7 | IC₅₀ | 37.73 µM | researchgate.net |
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating Alzheimer's disease, as it increases the levels of essential neurotransmitters nih.gov. While specific data on this compound is limited, a structural analog containing a 2,3-dihydro-1H-inden-2-yl moiety has been developed as a highly potent and selective inhibitor of human BChE, exhibiting picomolar affinity epa.gov. This demonstrates that the indane scaffold is a viable backbone for the development of potent cholinesterase inhibitors epa.gov. The most potent compound from that study demonstrated a picomolar inhibition constant against BChE, largely due to strong cation-pi interactions within the enzyme's active site epa.gov.
Table 2: Example of BChE Inhibition by an Indane-Containing Analog
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|
The search for novel antimicrobial agents is a global health priority. Studies on compounds structurally related to the core scaffold of interest have shown promising antimicrobial activity. For example, various heterocyclic compounds, including those with thiophene (B33073) and 1,2,4-triazole (B32235) rings, have been synthesized and tested against a range of bacterial and fungal strains nih.govnih.gov. In one study, certain azo compounds derived from a thieno[3,4-c]chromene core displayed weak to moderate antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 μg/ml nih.gov. Derivatives of 5,5-diphenylimidazolidine-2,4-dione have also demonstrated significant antibacterial action . These findings suggest that the broader class of heterocyclic carboxamides warrants investigation for antimicrobial properties.
Discoidin Domain Receptor 1 (DDR1): The most significant findings for analogs of this compound relate to the inhibition of Discoidin Domain Receptor 1 (DDR1). DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in numerous diseases, including cancer and fibrosis nih.govnih.gov. A series of compounds based on a 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold—a close structural analog—were designed as new selective DDR1 inhibitors nih.govresearchgate.net.
One of the lead compounds from this series, designated 7f , demonstrated high affinity and potent inhibition of DDR1. It was found to bind to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibit its kinase activity with an IC₅₀ value of 14.9 nM nih.gov. This compound potently blocked collagen-induced DDR1 signaling and showed promising in vivo efficacy in mouse models of pancreatic cancer nih.govresearchgate.net. Another series based on tetrahydroisoquinoline-7-carboxamide also yielded highly selective DDR1 inhibitors acs.org.
Table 3: DDR1 Inhibition by a 2-amino-2,3-dihydro-1H-indene-5-carboxamide Analog
| Compound | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC₅₀) | Reference |
|---|
| 7f | DDR1 | 5.9 nM | 14.9 nM | nih.gov |
Cannabinoid and Calcitonin Gene-Related Peptide Receptors: Carboxamide-type structures are a known feature of some synthetic cannabinoids that act as agonists at the CB1 and CB2 receptors nih.gov. However, specific studies linking the 1-oxo-indan scaffold to cannabinoid receptor affinity are not prominent. Similarly, while complex carboxamide molecules have been developed as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor for migraine treatment, these are structurally distant from the compound doi.org.
Molecular Mechanisms of Action (In Vitro and Pre-clinical)
Understanding the molecular pathways through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For analogs of this compound, mechanistic studies have focused on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest).
The anticancer activity of many compounds stems from their ability to induce apoptosis and cause cell cycle arrest in cancer cells. The potent DDR1 inhibitors based on the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold were shown to dose-dependently suppress the formation of pancreatic cancer cell colonies nih.gov. This inhibition of proliferation is a hallmark outcome of apoptosis and/or cell cycle arrest.
While specific mechanistic details for this analog are part of ongoing research, studies on other anticancer agents illustrate the underlying processes. For example, some sulfonamide derivatives have been shown to induce apoptosis in leukemia cells by causing cell cycle arrest at the G0/G1 or G2/M phase, activating both intrinsic and extrinsic apoptotic pathways, and increasing the expression of pro-apoptotic proteins nih.gov. Other compounds, such as certain stilbenoids, have been found to cause G2/M phase arrest and apoptosis by down-regulating key proteins like cyclin B1 and up-regulating p53 nih.gov. The induction of apoptosis often involves the depolarization of the mitochondrial membrane and the activation of caspases, which are key executioner enzymes in the apoptotic cascade semanticscholar.orgvivantechnologies.com. These mechanisms are plausible pathways for the observed anticancer effects of indane-based DDR1 inhibitors.
Inhibition of Specific Enzymes or Receptors
The chemical architecture of this compound, featuring both an indanone core and a carboxamide functional group, suggests potential interactions with several enzymes and receptors. The indanone scaffold is present in molecules known to inhibit enzymes associated with neurodegenerative disorders, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE). nih.gov
Furthermore, the carboxamide moiety is a key feature in many compounds designed to interact with specific receptors. Notably, various classes of carboxamide-containing molecules have been developed as potent and selective ligands for the Cannabinoid Receptor Type 2 (CB2), a target of interest for inflammatory and neuropathic pain conditions.
While direct inhibitory data for this compound on these specific targets is not extensively documented, research on closely related analogs has demonstrated significant activity. For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been synthesized and identified as potent inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cancer and fibrosis.
Modulation of Intracellular Signaling Pathways (e.g., Akt phosphorylation)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. mdpi.com Dysregulation of this pathway is a common feature in many cancers. researchgate.net The full activity of the serine/threonine protein kinase Akt is achieved through phosphorylation at specific sites, such as Thr308 and Ser473. mdpi.com
Research on other heterocyclic carboxamide-containing compounds has demonstrated the ability to modulate this pathway. For example, certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been shown to inhibit the phosphorylation of Akt at the Thr308 position. This suggests that the broader class of compounds containing an oxo-carboxamide scaffold may have the potential to interfere with PI3K/Akt signaling, a mechanism that is a key focus of cancer therapeutic development. researchgate.net
Interaction with Molecular Targets
Inhibitor of Apoptosis Proteins (IAPs) Inhibitor of Apoptosis (IAP) proteins are a family of endogenous inhibitors of programmed cell death that can bind to and neutralize caspases. nih.govwikipedia.org Members of this family, such as cIAP1, cIAP2, and XIAP, are often overexpressed in tumor cells, contributing to cancer cell survival and resistance to therapy. nih.govmerckgrouponcology.comfrontiersin.org Small-molecule IAP antagonists, often designed as SMAC mimetics, are being investigated as cancer therapeutics. merckgrouponcology.comnih.gov Currently, there is a lack of specific research in the public domain demonstrating a direct interaction between this compound or its close structural analogs and members of the IAP family.
Discoidin Domain Receptor 1 (DDR1) Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and is implicated in pathological processes such as fibrosis and cancer progression, including pancreatic cancer. A series of compounds based on a 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold, which is structurally analogous to this compound, were designed as selective DDR1 inhibitors.
One representative compound from this series, known as 7f , demonstrated high-affinity binding to DDR1 with a dissociation constant (Kd) of 5.9 nM and potently inhibited its kinase activity with a half-maximal inhibitory concentration (IC50) of 14.9 nM. This compound effectively suppressed collagen-induced DDR1 signaling and the epithelial-mesenchymal transition in pancreatic cancer cells.
| Parameter | Value |
|---|---|
| Binding Affinity (Kd) | 5.9 nM |
| Kinase Inhibition (IC50) | 14.9 nM |
Cannabinoid Receptor Type 2 (CB2) The CB2 receptor is primarily expressed in immune cells and is a therapeutic target for various inflammatory disorders. The carboxamide functional group is a well-established pharmacophore in the design of ligands for cannabinoid receptors. Numerous synthetic cannabinoids and selective CB2 ligands feature a carboxamide moiety, which is crucial for their receptor affinity and functional activity. For instance, classes of compounds such as 1,8-naphthyridin-2(1H)-one-3-carboxamides and 4-oxo-1,4-dihydroquinoline-3-carboxamides have been developed as potent and selective CB2 receptor ligands. nih.gov This suggests that the carboxamide group within the this compound structure could potentially mediate an interaction with the CB2 receptor.
Pre-clinical Studies in Animal Models (non-human)
Efficacy in Disease Models
Anti-pancreatic cancer efficacy Building on the potent DDR1 inhibition, the therapeutic potential of the 2-amino-2,3-dihydro-1H-indene-5-carboxamide analog 7f was evaluated in preclinical animal models of pancreatic cancer. Genetically engineered mouse models (GEMMs) that faithfully recapitulate the natural history of human pancreatic ductal adenocarcinoma (PDAC), such as the KPC (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre) mouse model, are considered robust platforms for testing new therapeutic agents. nih.govfrontiersin.orgmedchemexpress.com In orthotopic mouse models of pancreatic cancer, compound 7f exhibited promising in vivo therapeutic efficacy, effectively suppressing tumor growth. This anti-cancer activity is attributed to its inhibition of DDR1 signaling within the tumor microenvironment.
Mouse pulmonary fibrosis model The bleomycin-induced pulmonary fibrosis model is the most widely used and best-characterized animal model for preclinical testing of potential anti-fibrotic therapies. In this model, administration of the chemotherapeutic agent bleomycin (B88199) to mice induces lung injury, inflammation, and subsequent progressive fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF). Efficacy of test compounds is typically assessed by measuring reductions in lung collagen deposition (via hydroxyproline (B1673980) assays) and histological scoring of fibrotic changes. Given the established role of DDR1 in mediating fibrotic processes, this mouse model would be a highly relevant system for evaluating the potential in vivo efficacy of DDR1-inhibiting compounds like this compound and its analogs.
In Vivo Stability and Distribution (relevant to imaging studies of related compounds)
The assessment of a drug candidate's in vivo stability, distribution, and pharmacokinetic profile is a critical component of preclinical development. nih.govmdpi.com Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the real-time, quantitative measurement of a radiolabeled compound's biodistribution and pharmacokinetics in living subjects. frontiersin.orgnih.govnih.gov
For a compound like this compound, a potential route for studying its in vivo properties would involve radiolabeling with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). mdpi.comnih.gov Administration of this radiotracer to an animal model would enable PET imaging to track its uptake, distribution, and clearance from various organs and tissues over time. nih.govyale.edu Such studies provide crucial data on whether the compound reaches its target tissue in sufficient concentrations and can reveal sites of off-target accumulation. rsc.orgresearchgate.net Furthermore, analysis of plasma and tissue samples following imaging can identify radiolabeled metabolites, providing insights into the compound's in vivo metabolic stability. nih.gov While specific in vivo distribution studies for this compound are not publicly available, the methodologies using PET imaging are standard practice for characterizing novel therapeutic and imaging agents. mdpi.comnih.gov
Potential Applications and Future Research Directions for 1 Oxo 2,3 Dihydro 1h Indene 4 Carboxamide
Pharmaceutical Development Potential
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. nih.gov This suggests a strong potential for 1-oxo-2,3-dihydro-1H-indene-4-carboxamide and its derivatives in pharmaceutical development.
Development of New Therapeutic Agents (e.g., anticancer, antimicrobial, neurological)
Anticancer Activity: The indanone nucleus is a common feature in many compounds exhibiting potent anticancer properties. researchgate.net Various derivatives have shown significant cytotoxic activity against a range of human cancer cell lines, including breast, colon, leukemia, and lung cancer. nih.gov For instance, certain 2-benzylidene-1-indanone (B110557) derivatives have demonstrated strong inhibition of tubulin polymerization, a critical process in cell division, with IC50 values in the nanomolar range. nih.gov Furthermore, some indanone-based thiazolyl hydrazone derivatives have been found to be more effective than the conventional drug irinotecan (B1672180) against specific colon cancer cell lines. nih.gov The mechanism of action for some of these compounds involves inducing apoptosis and arresting the cell cycle at the G2/M phase. nih.gov Given these precedents, this compound represents a promising scaffold for the design and synthesis of novel anticancer agents.
Antimicrobial Activity: The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The indanone scaffold has shown promise in this area as well. Studies on various substituted indanone derivatives have revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For example, certain aurone (B1235358) and indanone derivatives have displayed strong inhibitory effects on the growth of Gram-positive bacteria. nih.gov The introduction of specific functional groups, such as electron-withdrawing groups or hydroxyl moieties, has been shown to be beneficial for the antimicrobial activity of these compounds. nih.gov This suggests that modifications to the this compound structure could lead to the development of potent new antimicrobial drugs.
Neurological Disorders: The indanone core is central to the development of drugs for neurodegenerative diseases. nih.gov A prime example is Donepezil, an indanone derivative used in the treatment of Alzheimer's disease. nih.gov Research has shown that indanone derivatives can act as multifunctional agents, targeting key enzymes associated with the pathophysiology of neurological disorders. nih.gov They have the potential to modulate the activities of monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which can lead to an increase in the levels of neuroprotective brain chemicals. nih.gov This established neuroprotective potential of the indanone scaffold makes this compound a valuable starting point for the development of novel therapeutics for conditions such as Alzheimer's and Parkinson's disease.
| Potential Therapeutic Application | Observed Activity in Indanone Derivatives | Mechanism of Action (Examples) | Relevant Cancer/Microbial Strains or Neurological Targets |
| Anticancer | Cytotoxicity against various cancer cell lines. nih.gov | Inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest. nih.govnih.gov | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549). nih.gov |
| Antimicrobial | Inhibition of bacterial and fungal growth. nih.gov | Disruption of microbial cell processes. | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria, Fungi (e.g., C. albicans). nih.gov |
| Neurological | Neuroprotective effects. nih.gov | Inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO). nih.gov | Alzheimer's disease, Parkinson's disease. nih.gov |
Utility as Intermediates in Complex Organic Synthesis
Beyond its own potential therapeutic applications, this compound and its precursors are valuable intermediates in the synthesis of more complex molecules. A notable example is the use of the closely related compound, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, in the synthesis of Ozanimod. chiralen.com Ozanimod is a sphingosine (B13886) 1-phosphate (S1P) receptor modulator approved for the treatment of relapsing multiple sclerosis. pharmaffiliates.com The synthesis of such complex and stereospecific molecules often relies on the availability of versatile building blocks like functionalized indanones. The presence of both a ketone and a carboxamide group in this compound offers multiple reaction sites for further chemical transformations, making it a highly useful intermediate for the synthesis of a variety of pharmacologically active compounds.
Advanced Material Science Applications
While the primary focus of research on indanone derivatives has been in the pharmaceutical field, their unique chemical structures also suggest potential applications in material science. For instance, compounds with conjugated systems and carbonyl groups can exhibit interesting photophysical properties. Indanone derivatives have been investigated for their potential use in electronic systems such as organic light-emitting diodes (OLEDs). researchgate.net The development of novel organic materials for electronics is a rapidly growing field, and the indanone scaffold could provide a basis for the design of new materials with tailored electronic and optical properties. Further research is needed to explore the potential of this compound in this area.
Development of Advanced Drug Delivery Systems
The development of advanced drug delivery systems aims to improve the therapeutic efficacy and reduce the side effects of drugs. While there is no direct research on the use of this compound in drug delivery, its chemical structure offers possibilities. The carboxamide group can participate in hydrogen bonding, which could be exploited for the formation of self-assembling nanostructures or for conjugation to polymers or nanoparticles. Such systems could potentially be used to encapsulate other therapeutic agents for targeted delivery. The exploration of indanone carboxamides as components of novel drug delivery platforms represents an intriguing avenue for future research.
Challenges and Opportunities in this compound Research
A significant challenge in the research of this compound is the limited amount of publicly available data specifically on this compound. Much of the potential discussed is inferred from studies on related indanone derivatives. Therefore, a key opportunity lies in the systematic synthesis and biological evaluation of this specific molecule and its derivatives.
Another challenge is the development of efficient and scalable synthetic routes to produce functionalized indanones. beilstein-journals.org While numerous methods exist for the synthesis of the basic indanone scaffold, the introduction of specific functional groups in a controlled manner can be complex. beilstein-journals.org Overcoming these synthetic hurdles will be crucial for advancing the research and development of this compound.
The opportunity, however, is vast. The indanone scaffold is a proven platform for the development of successful drugs. nih.gov By systematically exploring the chemical space around this compound, there is a high probability of discovering novel compounds with significant therapeutic potential.
Future Research Perspectives and Translational Potential
The future research on this compound should focus on several key areas. Firstly, a comprehensive screening of its biological activity against a wide range of cancer cell lines, microbial strains, and neurological targets is warranted. This will help to identify the most promising therapeutic areas for this compound.
Secondly, structure-activity relationship (SAR) studies should be conducted by synthesizing and testing a library of derivatives. This will provide valuable insights into how modifications of the chemical structure affect its biological activity and will guide the design of more potent and selective compounds.
The translational potential of this compound and its future derivatives is significant. Given the proven track record of the indanone scaffold in producing clinically successful drugs, there is a clear pathway from basic research to potential clinical applications. nih.gov Successful preclinical studies could lead to the development of new treatments for a variety of diseases with unmet medical needs.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide, and what catalysts are typically employed?
- Methodological Answer : Synthesis often involves multi-step procedures with intermediates like methyl esters or carboxylic acid derivatives. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are used to facilitate key steps like cyclization or amidation. Reaction conditions (temperature: 60–120°C, solvent: DMF or THF) must be optimized to minimize by-products and improve yield .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at room temperature (RT) in airtight containers under inert atmosphere. Avoid exposure to strong acids/bases, which may hydrolyze the carboxamide group. Use desiccants to prevent moisture absorption, as hygroscopicity can alter reactivity .
Q. What are the solubility characteristics of this compound, and which co-solvents are recommended?
- Methodological Answer : The compound has limited aqueous solubility. Co-solvents like DMSO, ethanol, or dimethylacetamide (DMA) are effective for preparing stock solutions (e.g., 10 mM in DMSO). Sonication or gentle heating (40–50°C) may aid dissolution .
Q. What safety precautions are necessary when working with this compound?
- Methodological Answer : Use fume hoods, gloves, and lab coats. In case of skin contact, wash immediately with water and consult a physician. Safety Data Sheets (SDS) should be reviewed for specific hazards, including potential respiratory irritation .
Advanced Research Questions
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O bonds observed in related indanone derivatives) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Q. How can researchers resolve contradictions in reported biological activities of indanone derivatives?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., enzyme inhibition kinetics). Validate findings with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Address variability in cell-based assays by controlling parameters like pH, temperature, and cell passage number .
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents).
- Catalyst Screening : Test palladium complexes or organocatalysts for amidation steps.
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How does the molecular conformation of this compound influence its biological activity?
- Methodological Answer : The planar 1-indanone core (r.m.s. deviation: 0.036 Å) facilitates π-π stacking with aromatic residues in enzyme active sites. Non-classical hydrogen bonds (C–H⋯O) observed in crystal structures may enhance binding to targets like kinases or proteases. Substituent effects (e.g., electron-withdrawing groups on the carboxamide) can modulate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
